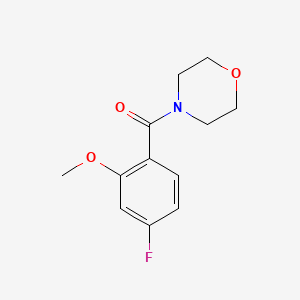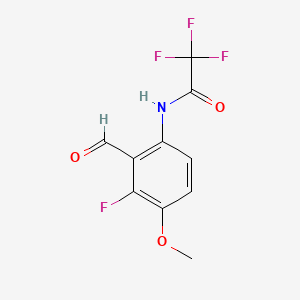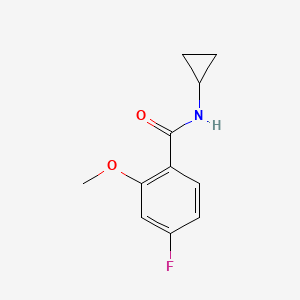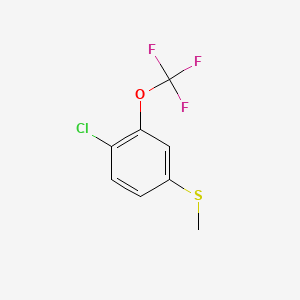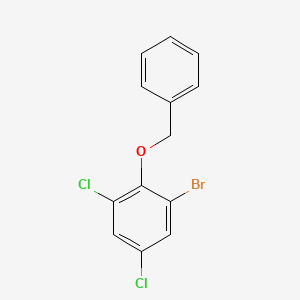
4-Fluoro-2-methoxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Fluoro-2-methoxy-N,N-dimethylbenzamide” is an organic compound . It has a molecular weight of 197.21 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H12FNO2/c1-12(2)10(13)8-5-4-7(11)6-9(8)14-3/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . It has a density of 1.122g/cm3 . The boiling point is 269.4ºC at 760 mmHg . The flash point is 116.8ºC .Applications De Recherche Scientifique
4-Fluoro-2-methoxy-N,N-dimethylbenzamide has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of other compounds, as a reagent in organic synthesis, as a reactant in peptide synthesis, and as an inhibitor of enzymes. It has also been used as a catalyst for the synthesis of polymers and as a ligand for the synthesis of metal complexes. Additionally, this compound has been used in the study of the structure and function of proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide is not yet fully understood. However, it is believed to act as a modulator of protein-protein interactions, as well as a modulator of enzyme-substrate and receptor-ligand interactions. Additionally, it has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 and aromatase.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully explored. However, it has been found to inhibit the growth of certain cancer cells, as well as to reduce inflammation. Additionally, it has been found to have anti-fungal and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Fluoro-2-methoxy-N,N-dimethylbenzamide in lab experiments include its low cost, its simple synthesis, and its wide range of applications. Additionally, it is relatively easy to obtain and can be stored for long periods of time without degradation. The main limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood.
Orientations Futures
The potential future directions for 4-Fluoro-2-methoxy-N,N-dimethylbenzamide research include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted on its use as a reagent in organic synthesis, as a reactant in peptide synthesis, and as a catalyst for the synthesis of polymers and metal complexes. Additionally, further research could be conducted on its potential use as an inhibitor of enzymes, such as cyclooxygenase-2 and aromatase.
Méthodes De Synthèse
4-Fluoro-2-methoxy-N,N-dimethylbenzamide is synthesized through a two-step process. The first step involves the reaction of 4-fluorobenzaldehyde with 2-methoxy-N,N-dimethylbenzylamine in an aqueous medium. The second step is the reaction of the resulting product with hydrochloric acid to form the desired this compound. The reaction is conducted at room temperature and is complete within a few hours.
Safety and Hazards
Propriétés
IUPAC Name |
4-fluoro-2-methoxy-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)10(13)8-5-4-7(11)6-9(8)14-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXAHKFNYRRYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286893.png)

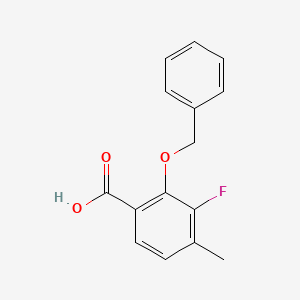
![4-Fluoro-2'-methyl-[1,1'-biphenyl]-3,4'-dicarbaldehyde](/img/structure/B6286922.png)
